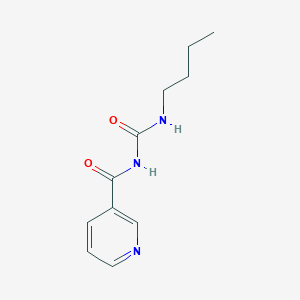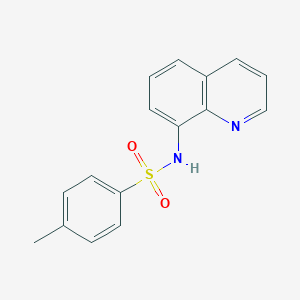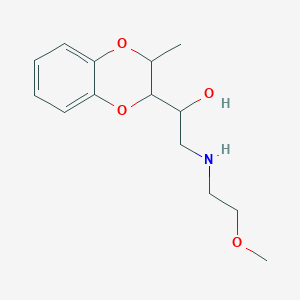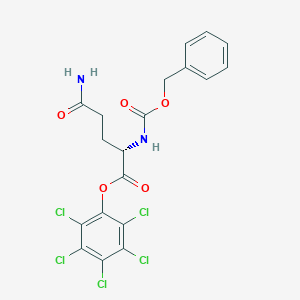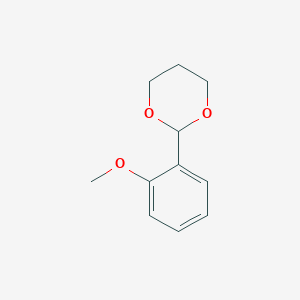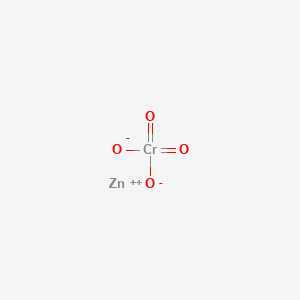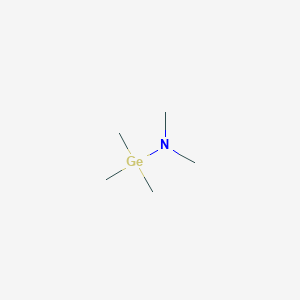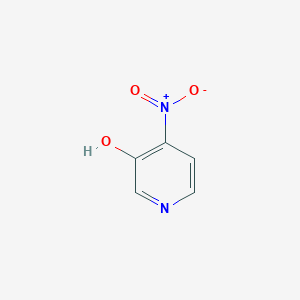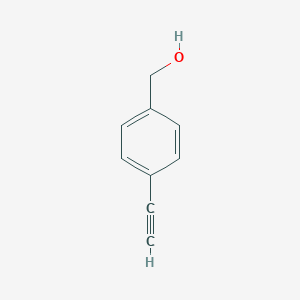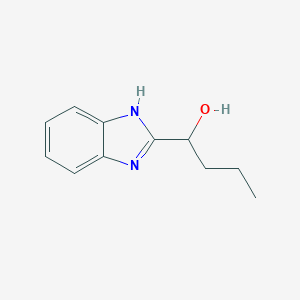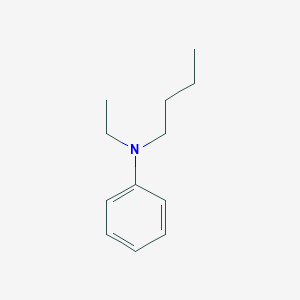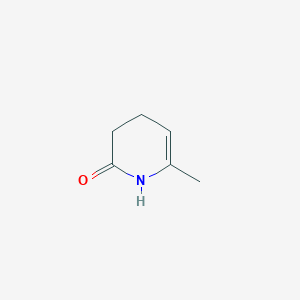
Benzene, bis(phenylmethyl)-
Übersicht
Beschreibung
“Benzene, bis(phenylmethyl)-” is also known as “1,3-dibenzylbenzene”. It has a molecular formula of C20H18 . It is an organic aromatic compound .
Molecular Structure Analysis
The molecular weight of “Benzene, bis(phenylmethyl)-” is 258.4 g/mol . The structure of benzene allows benzene and its derived products to be useful in various fields . The structure of benzene is planar with each C-C bond being 1.39 Å in length and each bond angle being 120° .Physical And Chemical Properties Analysis
“Benzene, bis(phenylmethyl)-” has a molecular weight of 258.4 g/mol . It has a complexity of 231 and a topological polar surface area of 0 Ų . Benzene derivatives are usually nonpolar molecules and are typically colorless liquids or solids with a characteristic aroma .Wissenschaftliche Forschungsanwendungen
Polymer and Material Chemistry : Benzene, bis(phenylmethyl)- derivatives are used in the synthesis and study of polymers and materials. For instance, they are involved in the preparation of macro-/mesoporous silica monoliths with well-defined bimodal porosity for potential applications in catalysis and separation technologies (Lehr et al., 2013). Another study explores the synthesis and characterization of polysilsesquioxanes with ethylene and phenylene bridges, functionalized by amine and thiol groups, which could serve as effective adsorbents for volatile organic compounds (Da̧browski et al., 2007).
Catalysis and Chemical Reactions : Certain benzene derivatives serve as catalysts or intermediates in various chemical reactions. For example, a palladium catalyst based on a bis(phosphanyl)methyl)benzene derivative shows high activity and efficiency in the alkoxycarbonylation of alkenes, a crucial process in homogeneous catalysis (Dong et al., 2017). Additionally, benzene derivatives have been explored for the synthesis of compounds with antioxidant properties (Lavanya et al., 2014).
Photophysical Properties and Applications : The study of benzene derivatives in the context of photophysics is significant. For instance, the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s were demarcated using 1,4-bis(phenylethynyl)benzene, revealing insights into the photophysical properties of these materials (Levitus et al., 2001). Another study introduces a green fluorophore based on a benzene derivative that demonstrates solid-state emission, water solubility, and solvent- and pH-independent fluorescence with a large Stokes shift (Beppu et al., 2015).
High-Spin State Organic Ions : Benzene derivatives have been used to explore novel organic ions of high-spin states. The detection of a monoanion of m-phenylenebis(phenylmethylene) offers insights into the electronically charged hydrocarbons with high-spin states, an area of interest in the development of new materials and devices (Matsushita et al., 1990).
Eigenschaften
IUPAC Name |
1,3-dibenzylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-8-17(9-4-1)14-19-12-7-13-20(16-19)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQIGLSPYANTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184255 | |
| Record name | Benzene, bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, bis(phenylmethyl)- | |
CAS RN |
30172-67-9 | |
| Record name | Benzene, bis(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030172679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

